H-Beta-Ala-Tyr-OH
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Beta-Ala-Tyr-OH can be achieved through enzymatic and chemical methods. One efficient method involves the use of L-amino acid ligase from Bacillus subtilis, coupled with polyphosphate kinase for ATP regeneration. This method produces this compound in a one-pot reaction with high yield and productivity . The reaction conditions include the use of hexametaphosphate as the phosphate donor, achieving a molar yield of 0.89 mol/mol based on the substrates added .
Industrial Production Methods
Industrial production of this compound typically involves multi-step chemical synthesis, which requires the use of protecting groups to prevent unwanted side reactions. The process includes the condensation of beta-alanine and L-tyrosine, followed by purification steps to obtain the desired dipeptide .
Chemical Reactions Analysis
Types of Reactions
H-Beta-Ala-Tyr-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound, such as the amino and hydroxyl groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the dipeptide structure .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation of the tyrosine residue can lead to the formation of dopaquinone derivatives, while reduction can yield dihydro derivatives .
Scientific Research Applications
H-Beta-Ala-Tyr-OH has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.
Biology: The compound is studied for its role in protein synthesis and metabolism.
Mechanism of Action
The mechanism of action of H-Beta-Ala-Tyr-OH involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. The presence of the tyrosine residue allows it to participate in redox reactions, contributing to its protective effects . Additionally, this compound can modulate signaling pathways involved in inflammation and cellular stress responses .
Comparison with Similar Compounds
H-Beta-Ala-Tyr-OH can be compared with other dipeptides such as Ala-Tyr and Tyr-Ala. These compounds share similar structural features but differ in their amino acid sequences and properties. For example:
Ala-Tyr: This dipeptide has alanine at the N-terminus and tyrosine at the C-terminus.
Tyr-Ala: This dipeptide has tyrosine at the N-terminus and alanine at the C-terminus.
This compound is unique due to its specific sequence and the presence of beta-alanine, which can influence its biological activity and stability .
Properties
Molecular Formula |
C12H16N2O4 |
---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
(2S)-2-(3-aminopropanoylamino)-3-(4-hydroxyphenyl)propanoic acid |
InChI |
InChI=1S/C12H16N2O4/c13-6-5-11(16)14-10(12(17)18)7-8-1-3-9(15)4-2-8/h1-4,10,15H,5-7,13H2,(H,14,16)(H,17,18)/t10-/m0/s1 |
InChI Key |
WGWJYTHWZADNIG-JTQLQIEISA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)CCN)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)CCN)O |
Origin of Product |
United States |
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